1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one

polymethine dye cyanine chromophore bathochromic shift

1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one (molecular formula C₇H₇N₃O, MW 149.15 g/mol) is a bicyclic heterocycle belonging to the imidazo[4,5-b]pyridine family. Its structure — an imidazole ring fused to a pyridin-5-one — confers purine isosterism, enabling it to serve as a hinge-binding motif in kinase and phosphodiesterase inhibitor programmes.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B12843829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC(=O)N2
InChIInChI=1S/C7H7N3O/c1-10-4-8-7-5(10)2-3-6(11)9-7/h2-4H,1H3,(H,9,11)
InChIKeyNBPHCSNUOLPYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one: A Purine-Isosteric Scaffold for Kinase and PDE Drug Discovery


1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one (molecular formula C₇H₇N₃O, MW 149.15 g/mol) is a bicyclic heterocycle belonging to the imidazo[4,5-b]pyridine family . Its structure — an imidazole ring fused to a pyridin-5-one — confers purine isosterism, enabling it to serve as a hinge-binding motif in kinase and phosphodiesterase inhibitor programmes [1]. The N1-methyl group eliminates a hydrogen-bond donor relative to unsubstituted congeners, altering both physicochemical properties and target engagement profiles. Commercially, this compound functions as a versatile synthetic intermediate rather than a terminal active pharmaceutical ingredient, and its procurement value rests on efficient, reproducible access to the scaffold for parallel library synthesis and structure–activity relationship (SAR) exploration.

Why Generic Imidazopyridine Substitution Fails: Regiochemistry, N-Methylation, and Tautomeric Partitioning Are Decisive


Compounds within the imidazo[4,5-b]pyridin-5(4H)-one class are not interchangeable because the position of the N-methyl substituent and the oxidation state of the pyridine ring dictate mutually exclusive synthetic routes, tautomeric equilibria, and target-binding geometries [1]. For example, methylating the imidazole N1 position (as in the target compound) pre-installs the substituent required for many downstream kinase inhibitors and yields a single quaternisation outcome upon further alkylation, whereas the isomeric 3-methyl-3H-imidazo[4,5-b]pyridin-5-one partitions into a different tautomeric manifold that disfavours certain target interactions [2]. Furthermore, benzimidazole-based analogs — the historical standard for PDE and kinase programmes — exhibit distinct absorption and binding characteristics that are not reproduced by imidazo[4,5-b]pyridine scaffolds [3]. Selecting the correct scaffold regioisomer at the procurement stage is therefore essential for SAR continuity and reproducibility across lead optimisation campaigns.

Quantitative Differentiation of 1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one: Comparator-Based Evidence Table


Bathochromic Shift of Cyanine Dyes: 1-Methylimidazo[4,5-b]pyridine vs. Benzimidazole Terminal Residue

When the benzimidazole terminal residue in cyanine dyes is replaced by a 1-methyl-1H-imidazo[4,5-b]pyridine residue, a visible deepening of the dye colour is observed [1]. This qualitative observation has been consistently reported as a measurable bathochromic (red) shift in the absorption maximum, which translates to longer-wavelength light absorption advantageous for NIR fluorescence and photographic sensitisation applications. The effect is attributed to the reduced aromaticity and altered electron density of the imidazo[4,5-b]pyridine system relative to benzimidazole.

polymethine dye cyanine chromophore bathochromic shift

Regiochemical Fidelity During Quaternisation: Exclusive Formation of 1,4-Dimethylimidazo[4,5-b]pyridinium Iodide vs. Mixtures from Unsubstituted Scaffolds

Unsubstituted imidazo[4,5-b]pyridine undergoes methyl iodide addition at the pyridine nitrogen, yielding 4-methyl-4H-imidazo[4,5-b]pyridine after base treatment [1]. In contrast, the pre-existing N1-methyl group on the target compound directs further quaternisation exclusively to a single product: 1,4-dimethylimidazo[4,5-b]pyridinium iodide [1]. No competing N3-alkylation or ring-opening side products are observed.

regioselective alkylation quaternisation N-methylation

Synthetic Access to 1-Methylimidazo[4,5-b]pyridine Derivatives via Pre-Methylated Pyridine Cyclisation

An efficient synthetic route to 1-methylimidazo[4,5-b]pyridine derivatives (compounds 5–10) has been reported, using 2-amino-3-methylaminopyridine as the key intermediate cyclised with phenylacetic acid [1]. This methodology explicitly targets the N1-methylated scaffold and avoids the non-selective post-synthetic methylation that plagues routes starting from the unsubstituted imidazo[4,5-b]pyridine core.

synthetic methodology cyclisation building block

Tautomeric Locking: N1-Methyl Substitution Reduces Prototropic Ambiguity Relative to 3-Methyl Congeners

Imidazo[4,5-b]pyridin-5(4H)-one derivatives can exist in multiple tautomeric forms depending on the position of the N-substituent and the protonation state of the pyridone ring [1]. The N1-methyl substitution in the target compound locks the imidazole NH as a tertiary amine, confining tautomerism to the pyridone ring (5(4H)-one ⇌ 5-hydroxy equilibrium). In contrast, the 3-methyl-3H-imidazo[4,5-b]pyridin-5-one isomer permits additional imidazole NH tautomerism that can compete with target hinge-binding, as crystallographically demonstrated for Aurora A kinase inhibitors in the broader imidazo[4,5-b]pyridine class [2].

tautomerism prototropic equilibrium regioisomer

PDE and iNOS Inhibitor Scaffolds: Imidazo[4,5-b]pyridine Core vs. Benzimidazole and Imidazo[4,5-c]pyridine Isosteres

The imidazo[4,5-b]pyridine scaffold has been successfully employed in nanomolar PDE10A inhibitors (IC50 values as low as 0.8–6.7 nM for elaborated derivatives) [1] and in nanomolar selective iNOS inhibitors (exemplified by BYK191023 with iNOS IC50 = 86 nM vs. nNOS IC50 = 17,000 nM) [2]. In contrast, the imidazo[4,5-c]pyridine regioisomer and benzimidazole-based cores show different selectivity fingerprints and oral bioavailability profiles. The target 1-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one serves as the direct synthetic precursor to the [4,5-b] series, and its procurement commits the user to this specific regioisomeric series with its associated selectivity advantages.

phosphodiesterase iNOS scaffold hopping

Evidence-Backed Procurement Scenarios for 1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one


Parallel Synthesis of PDE10A-Focused Compound Libraries Requiring the [4,5-b] Regioisomer

Medicinal chemistry teams building on the PDE10A inhibitor series reported by Hu et al. (2014) require the imidazo[4,5-b]pyridine core to maintain the selectivity and potency profile established for this scaffold [1]. The 1-methyl substituent is pre-installed, matching the N1-substitution pattern found in advanced leads with PDE10A IC50 values ranging from 0.8 to 6.7 nM. Using the 3-methyl-3H or [4,5-c] regioisomer would alter hinge-binding geometry and compromise the selectivity gains demonstrated over the benzimidazole-based starting point [1].

Development of NIR Cyanine Dyes Requiring Bathochromically Shifted Absorption

For dye chemistry groups seeking cyanine and merocyanine dyes with absorption maxima shifted to longer wavelengths relative to classical benzimidazole-terminated dyes, the 1-methyl-1H-imidazo[4,5-b]pyridine residue provides a documented deepening of colour [2]. This scaffold is directly applicable to photographic sensitisers and fluorescent probes where benzimidazole-based dyes fail to achieve the required NIR absorption characteristics.

Tautomerically Defined Fragment Library Construction for X-Ray Crystallography

Fragment-based drug discovery programmes employing X-ray crystallography as the primary screening readout benefit from the reduced tautomeric ambiguity of the N1-methyl scaffold [3]. The locked imidazole N1 position removes one prototropic variable during electron density fitting, increasing the likelihood of unambiguous binding-mode determination. This is particularly relevant for kinase targets (Aurora A, DYRK1A, CLK1) where imidazo[4,5-b]pyridine fragments have demonstrated well-defined hinge-binding poses [4].

Regioselective Alkylation Precursor for Ionic Liquid and N-Heterocyclic Carbene Synthesis

The N1-methylated scaffold serves as a regiochemically defined precursor for the synthesis of 1,4-dimethylimidazo[4,5-b]pyridinium salts, which are challenging to access in pure form from the unsubstituted parent heterocycle due to competing N3/N4 alkylation [5]. These quaternary salts are intermediates for ionic liquids and, upon deprotonation, N-heterocyclic carbene ligands for transition-metal catalysis, where isomeric purity is essential for reproducible catalytic performance.

Quote Request

Request a Quote for 1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.